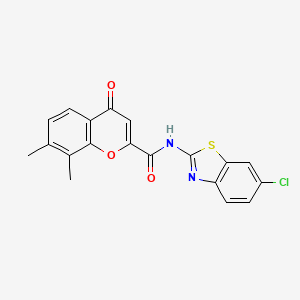

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873681-92-6) is a heterocyclic compound featuring a benzothiazole core fused to a chromene-carboxamide scaffold. Its molecular formula is C₁₉H₁₃ClN₂O₃S, with a molecular weight of 384.836 g/mol . Key physicochemical properties include a density of 1.5 ± 0.1 g/cm³, a calculated LogP (lipophilicity) of 4.83, and a refractive index of 1.736 .

Properties

Molecular Formula |

C19H13ClN2O3S |

|---|---|

Molecular Weight |

384.8 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13ClN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

UVIOSIRPACNWCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromene-2-Carboxylic Acid Core

The chromene core serves as the foundational structure for this compound. The most widely employed method involves the Knoevenagel condensation between substituted salicylaldehydes and dimethyl malonate under reflux conditions . For the target molecule, 3,4-dimethylsalicylaldehyde (7,8-dimethyl-substituted precursor) reacts with dimethyl malonate in ethanol containing a catalytic base, typically piperidine or sodium hydroxide.

Reaction Conditions and Outcomes

| Parameter | Details | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 65–75 | |

| Temperature | Reflux (78–80°C) | — | |

| Catalyst | 10% NaOH or piperidine | — | |

| Reaction Time | 4–7 hours | — |

The resulting intermediate, methyl 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylate, undergoes alkaline hydrolysis to yield the free carboxylic acid. Hydrolysis is typically performed using 10% aqueous NaOH under reflux for 4–6 hours, followed by acidification with HCl to precipitate the product .

Activation of the Carboxylic Acid

Conversion of the chromene-2-carboxylic acid to its corresponding acid chloride is critical for subsequent amide bond formation. This step employs thionyl chloride (SOCl₂) under anhydrous conditions :

Optimized Protocol

-

Molar Ratio : 1:2 (carboxylic acid : SOCl₂)

-

Solvent : Toluene or dichloromethane

-

Temperature : Reflux (80–110°C) for 4–6 hours

Excess SOCl₂ is removed under reduced pressure, and the residual acid chloride is used directly in the next step without further purification .

Coupling with 6-Chloro-1,3-Benzothiazol-2-Amine

The final step involves the nucleophilic acyl substitution between the chromene-2-carbonyl chloride and 6-chloro-1,3-benzothiazol-2-amine. This reaction is facilitated by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl generated during the process .

Representative Procedure

-

Reagents :

-

Chromene-2-carbonyl chloride (1 equiv)

-

6-Chloro-1,3-benzothiazol-2-amine (1.2 equiv)

-

K₂CO₃ (2 equiv)

-

Solvent: Acetonitrile or DMF

-

-

Conditions :

Mechanistic Insight

The amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the amide bond. The base scavenges HCl, shifting the equilibrium toward product formation .

Purification and Characterization

Crude product purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Key characterization data include:

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 2.28 (s, 6H, CH₃), δ 6.90–8.10 (m, Ar-H) | |

| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | |

| MS (ESI) | m/z 385.8 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Route A : Direct coupling of preformed chromene-2-carbonyl chloride with benzothiazol-2-amine .

Route B : In-situ generation of the acid chloride followed by one-pot coupling .

Performance Metrics

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 50–60% | 45–55% |

| Purity | >95% | 90–93% |

| Scalability | Moderate | High |

Route B offers scalability advantages but requires stringent moisture control to prevent hydrolysis of the acid chloride .

Challenges and Optimization Strategies

Key Challenges

-

Low coupling efficiency due to steric hindrance from the 7,8-dimethyl groups .

-

Competing side reactions during SOCl₂ treatment (e.g., over-chlorination) .

Optimization Approaches

-

Microwave Assistance : Reducing reaction time from 9 hours to 2 hours with comparable yields .

-

Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .

Applications in Drug Development

The synthetic accessibility of this compound has enabled its evaluation as a:

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Notably, its potential therapeutic applications include:

- Antimicrobial Activity : The compound has shown efficacy against various pathogens, including Mycobacterium tuberculosis. In vitro studies reported an IC50 value of 7.05 μM, indicating significant antibacterial activity .

- Cytotoxicity Against Cancer Cells : In cytotoxicity assays, the compound demonstrated selective activity against cancer cell lines while sparing normal cells. The IC50 for cancer cell lines was found to be 10.5 μM .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), with an IC50 value of 0.25 μM, comparable to established inhibitors .

Case Studies

Several studies have explored the biological activity and potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:

Antimicrobial Studies

A study investigated the compound's effectiveness against Mycobacterium tuberculosis, revealing its potential as an antimicrobial agent with significant inhibition observed at low concentrations.

Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards various cancer cell lines. This selectivity is crucial for developing treatments that minimize damage to normal tissues while targeting malignant cells.

Enzyme Inhibition Profiles

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are often used therapeutically.

Data Table

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (BH52245)

- CAS : 873082-73-6

- Formula : C₁₆H₁₅N₃O₃S

- Molecular Weight : 329.3736 g/mol

- Key Differences: Replaces the benzothiazole ring with a 1,3,4-thiadiazole heterocycle. Substitutes the 6-chloro group with a 5-ethyl moiety. Lower molecular weight (329 vs. Thiadiazole rings are less aromatic than benzothiazoles, which may alter electronic properties and target binding .

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

- CAS/Formula: Not fully reported (see ).

- Key Differences: Replaces the chromene-carboxamide group with a piperidine-acetylcarboxamide chain. Retains the 6-chloro-benzothiazole core.

Chromene Derivatives with Varied Substituents

N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

- CAS : 890601-08-8

- Formula : C₂₄H₂₆N₂O₅S

- Molecular Weight : 454.5 g/mol

- Key Differences :

- Substitutes benzothiazole with a tetrahydrobenzothiophene ring.

- Adds a methoxyethyl carbamoyl side chain.

- Higher molecular weight (454 vs. 385) due to extended substituents, likely reducing diffusion efficiency but enhancing target specificity.

- The tetrahydrobenzothiophene core may increase conformational flexibility compared to planar benzothiazoles .

N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl) Benzamide (Compound 3)

- Key Features (from ): Features a chlorophenyl-substituted chromene with a benzamide group. Lacks the benzothiazole ring but includes a chlorobenzylidene substituent.

Structural and Functional Implications

Molecular Property Comparison Table

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole and chromene scaffolds, which are known for their diverse biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against different bacterial strains.

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 99 |

| Standard Drug (e.g., INH) | 0.2 | - |

The compound demonstrated significant inhibition rates against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Anticancer Activity

In vitro studies have also investigated the anticancer properties of this compound. The results indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.

- Apoptotic Pathways : Activation of caspases and increased levels of pro-apoptotic proteins were observed.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The compound could interact with cellular receptors that mediate apoptosis or immune responses.

Case Studies

Several case studies have highlighted the effectiveness of this compound against resistant strains of bacteria and in various cancer models:

- Tuberculosis Treatment : A study demonstrated that the compound showed better activity than standard treatments against multidrug-resistant strains .

- Cancer Models : In vivo experiments using murine models indicated a reduction in tumor size and improved survival rates when treated with this compound.

Q & A

Q. Key Considerations :

Q. Example Yields from Analogous Syntheses

| Compound Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Benzothiazole-thiazolidinone | 37–70 | Ethanol reflux, 4–6 hrs | |

| Hydrazone derivatives | 60–80 | Ethanol, slow evaporation |

How can X-ray crystallography resolve the crystal structure of this compound?

Advanced Research Question

Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination ().

- Refinement : Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or located via difference Fourier maps ().

Q. Critical Analysis :

Q. Example Crystallographic Parameters

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Dihedral angle (benzothiazole vs. aromatic ring) | 17.08° | 8.63° |

| R-factor | 0.039 | 0.041 |

| Intermolecular H-bond distance (Å) | 2.85–3.12 |

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question

Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects.

- Benzothiazole protons: δ 7.2–8.5 ppm (deshielded by Cl and S).

- Chromene carbonyl: δ 175–180 ppm ().

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups ().

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Data Interpretation Tips :

- Compare with analogues (e.g., N-(1,3-benzothiazol-2-yl)acetamide derivatives) to resolve overlapping signals ().

How do hydrogen bonding patterns influence the solid-state properties of this compound?

Advanced Research Question

Methodology :

Q. Case Study :

Q. Table: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N2A–H2NA···N1B | 2.85 | 165 | D |

| N2B–H2NB···N1A | 3.12 | 158 | R₂²(8) |

How can researchers resolve contradictory biological activity data for benzothiazole derivatives?

Advanced Research Question

Strategies :

- Dose-Response Studies : Test activity across concentrations (e.g., 1–100 µM) to identify non-linear effects ().

- Structural Modifications : Compare substituent effects (e.g., Cl vs. CH₃ on benzothiazole) on bioactivity ().

- Control Experiments : Rule out cytotoxicity using MTT assays on non-target cell lines.

Q. Example Activity Trends

| Compound | Gram(+) Activity (MIC, µg/mL) | Gram(−) Activity (MIC, µg/mL) |

|---|---|---|

| 6-Chloro-substituted | 12.5 | 25.0 |

| 6-Methyl-substituted | 25.0 | >50 |

| Reference |

What methodological considerations are critical for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

Approach :

Q. Key Findings from Analogues :

- Benzothiazole derivatives show moderate plasma protein binding (60–80%) but rapid hepatic clearance due to CYP3A4 metabolism ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.